N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
This compound features a structurally complex scaffold combining a 2,3-dihydro-1,4-benzodioxin moiety linked via a sulfanyl-acetamide bridge to a pyrimido[5,4-b]indol-4-one core. Such polycyclic frameworks are often explored in drug discovery for their ability to interact with diverse biological targets, including enzymes and receptors .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-4-28-23(30)22-21(16-12-15(31-3)6-7-17(16)27(22)2)26-24(28)34-13-20(29)25-14-5-8-18-19(11-14)33-10-9-32-18/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFPPPHHNLFQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition and potential therapeutic effects.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The initial reaction with a sulfonyl chloride leads to the formation of a sulfonamide intermediate, which is then reacted with various substituted acetamides to yield the target compound. The structural complexity includes a benzodioxane moiety and a pyrimidine derivative that may contribute to its biological activity.
Enzyme Inhibition Studies
- Alpha-glucosidase Inhibition : Compounds derived from the benzodioxane framework have been evaluated for their ability to inhibit alpha-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The synthesized sulfonamides showed promising inhibition rates, suggesting potential as anti-diabetic agents .
- Acetylcholinesterase Inhibition : Another significant area of investigation is the inhibition of acetylcholinesterase (AChE), relevant for neurodegenerative diseases such as Alzheimer's. Preliminary studies indicated that some derivatives exhibited favorable AChE inhibitory activity, which warrants further exploration in terms of their mechanism and efficacy .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is closely linked to their structural features. Variations in substituents on the benzodioxane and pyrimidine rings significantly affect their potency against target enzymes. For example:
- Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings enhances enzyme binding affinity.
- Hydrophobic Interactions : The hydrophobic nature of certain substituents contributes to increased potency by facilitating better interaction with the enzyme active sites.
Case Study 1: Anti-Diabetic Potential
A recent study synthesized a series of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)benzenesulfonamides and evaluated their anti-diabetic potential through α-glucosidase inhibition assays. The results indicated that specific derivatives achieved IC50 values in the low micromolar range, demonstrating significant inhibitory effects compared to standard drugs used in diabetes management .
Case Study 2: Neuroprotective Effects
Another investigation focused on assessing the neuroprotective properties of compounds similar to N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-sulfanylacetamide. In vitro assays revealed that certain derivatives not only inhibited AChE but also exhibited antioxidant properties that could protect neuronal cells from oxidative stress-induced damage .
Data Summary
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides and sulfonamides. The synthetic pathway typically includes:
- Formation of the benzodioxin moiety : Starting from 2,3-dihydrobenzo[1,4]dioxin derivatives.
- Introduction of the pyrimidine structure : Utilizing specific reagents to incorporate the pyrimidinoindole unit.
- Final acetamide formation : Reaction with acetic acid derivatives to yield the final product.
The structural formula can be represented as follows:
Enzyme Inhibition
Research has shown that compounds containing the benzodioxin moiety exhibit significant enzyme inhibitory activity. For instance:
- Acetylcholinesterase Inhibition : These compounds have been screened for their ability to inhibit acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's disease (AD) .
- α-glucosidase Inhibition : The potential for managing Type 2 Diabetes Mellitus (T2DM) through inhibition of α-glucosidase has also been explored, indicating a dual therapeutic application for metabolic disorders and neurodegeneration .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Antioxidants are critical in mitigating oxidative stress related to various diseases. Studies suggest that the presence of specific functional groups enhances its radical scavenging activity .
Neurological Disorders
Given its enzyme inhibitory properties, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{(3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl)sulfanyl}acetamide shows promise in treating conditions such as:
- Alzheimer's Disease : By inhibiting acetylcholinesterase and potentially enhancing cholinergic transmission.
- Parkinson's Disease : Its antioxidant properties may help protect dopaminergic neurons from oxidative damage.
Metabolic Disorders
The ability to inhibit α-glucosidase suggests its utility in managing blood glucose levels in patients with Type 2 Diabetes Mellitus. This dual action could provide a multifaceted approach to treatment strategies combining neuroprotection and glycemic control.
Case Studies and Research Findings
- In vitro Studies : Various studies have demonstrated that derivatives of this compound exhibit significant inhibition against key enzymes involved in neurodegeneration and metabolic syndromes .
- Animal Models : Preliminary animal studies indicate that administration of this compound can lead to improved cognitive function and reduced blood glucose levels compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- Substituent Effects : The ethyl, methoxy, and methyl groups on the pyrimidoindol-4-one may enhance lipophilicity compared to 8g’s indole-oxadiazole system .
- Sulfanyl Linkage : Shared with 8g and aglaithioduline, this group is critical for hydrogen bonding or covalent interactions in enzyme inhibition .
Pharmacokinetic and Pharmacodynamic Comparisons
No direct pharmacological data for the target compound is available in the provided evidence. However, insights can be inferred from analogues:
- Enzyme Inhibition : Compound 8g demonstrated enzyme inhibition activity, suggesting sulfanyl-acetamide derivatives may target similar pathways (e.g., kinases or proteases) .
- Similarity Indexing: Methods like Tanimoto coefficient analysis (used for aglaithioduline vs. SAHA) could quantify structural similarity between the target compound and known bioactive molecules, predicting ADMET properties or target engagement .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain narrow ranges (e.g., 60–80°C) to avoid side reactions, particularly during heterocyclic core formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for sulfanylation steps .
- Reaction Time : Monitor via TLC/HPLC to terminate reactions at optimal conversion points (e.g., 12–24 hours for cyclization steps) .
- Characterization : Use NMR (¹H/¹³C) to confirm substituent positions and HPLC to ensure >95% purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm; indole NH signals at δ 10–12 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into experimental design for this compound’s reaction pathways?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for key steps (e.g., sulfanylation or indole cyclization) .
- Condition Optimization : Apply machine learning (ML) to experimental datasets (e.g., solvent polarity, catalyst loading) to predict optimal conditions .
- Feedback Loops : Iteratively refine computational models using experimental NMR/UV-Vis data to improve accuracy .
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental results in this compound’s reactivity?
- Methodological Answer :
- Sensitivity Analysis : Test computational assumptions (e.g., solvent effects, implicit vs. explicit solvation models) against kinetic studies .
- Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected byproducts (e.g., hydrolysis or rearrangement pathways) .
- Multi-scale Modeling : Combine DFT with molecular dynamics (MD) to simulate bulk solvent interactions impacting reactivity .
Q. How should researchers assess the stability of this compound under varying physicochemical conditions (e.g., pH, temperature)?
- Methodological Answer :
- Forced Degradation Studies :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC-MS to identify labile groups (e.g., acetamide hydrolysis) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to detect phase transitions or decomposition above 150°C .
- Light Sensitivity : Conduct UV-Vis spectroscopy under controlled illumination to assess photodegradation .
Q. What methodologies address discrepancies between in vitro and in vivo biological activity data for this compound?
- Methodological Answer :
- ADME Profiling : Use Caco-2 cell assays to predict intestinal absorption and hepatic microsomal studies to evaluate metabolic stability .
- Target Engagement Assays : Employ surface plasmon resonance (SPR) or thermal shift assays to validate binding to hypothesized molecular targets (e.g., kinase domains) .
- In Silico Toxicology : Apply QSAR models to flag potential off-target interactions or toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
